molecular formula C13H13ClN4O B13907959 2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide

2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide

Cat. No.: B13907959
M. Wt: 276.72 g/mol
InChI Key: SNLZBDPWAUJBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chloro and methyl group, linked to a benzamide moiety through an amino group.

Preparation Methods

The synthesis of 2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 5-methylpyrimidine, followed by amination to introduce the amino group. The resulting intermediate is then coupled with N-methyl-benzamide under suitable reaction conditions to yield the final product .

Chemical Reactions Analysis

2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide involves its interaction with specific molecular targets. For instance, in anti-leukemic applications, it induces apoptosis in leukemia cells by activating apoptosis-related proteins and inhibiting anti-apoptotic proteins. It also affects cell cycle regulation by modulating key signaling pathways such as p53 and STAT3 .

Comparison with Similar Compounds

2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide can be compared with other pyrimidine derivatives such as:

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

IUPAC Name

2-[(2-chloro-5-methylpyrimidin-4-yl)amino]-N-methylbenzamide

InChI

InChI=1S/C13H13ClN4O/c1-8-7-16-13(14)18-11(8)17-10-6-4-3-5-9(10)12(19)15-2/h3-7H,1-2H3,(H,15,19)(H,16,17,18)

InChI Key

SNLZBDPWAUJBFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.